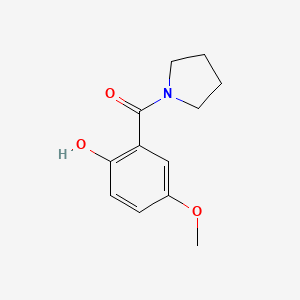
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone, also known as PHMK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylketones and is known to exhibit a range of biochemical and physiological effects.
科学研究应用
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its use as an anti-inflammatory agent. 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been studied for its potential as an anti-cancer agent. Studies have shown that 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can induce apoptosis in cancer cells and inhibit tumor growth. Other areas of research include its use as an antioxidant, anti-diabetic agent, and neuroprotective agent.
作用机制
The mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone is not fully understood, but several studies have proposed possible pathways. One proposed mechanism is that 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and inflammation. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been shown to exhibit a range of biochemical and physiological effects. In animal models, 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been shown to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In vitro studies have also shown that 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can induce apoptosis in cancer cells and protect neurons from oxidative stress.
实验室实验的优点和局限性
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit a range of biochemical and physiological effects. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been shown to have low toxicity in animal models. However, there are also limitations to using 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone in lab experiments. One limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses. Additionally, the effects of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can vary depending on the cell type and experimental conditions, which can make it challenging to compare results across studies.
未来方向
There are several future directions for research on 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone in different types of cancer and to identify the optimal dosing regimen. Additionally, there is potential for 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone to be used in combination with other anti-cancer agents to improve treatment outcomes. Other areas of future research include the use of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone as an anti-inflammatory agent, neuroprotective agent, and anti-diabetic agent. Further studies are needed to elucidate the mechanism of action and to identify potential drug targets.
合成方法
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can be synthesized through a multi-step reaction process that involves the formation of an intermediate compound known as 2-hydroxy-5-methoxybenzaldehyde. This intermediate is then subjected to a reaction with pyrrolidine and acetic anhydride to produce 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone. The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.
属性
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJTVLRVPSZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

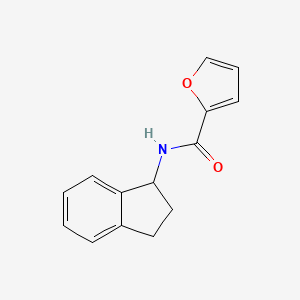
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)

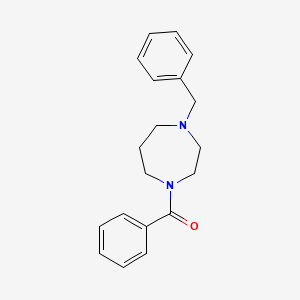
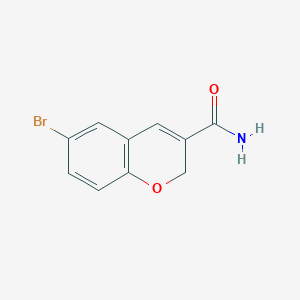
![cyclopentyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507535.png)


![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)
![cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)

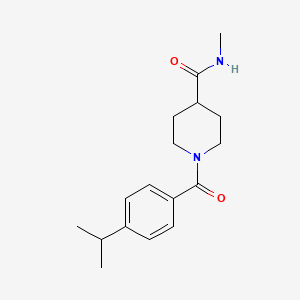
![N,N-diethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507599.png)
![cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507614.png)